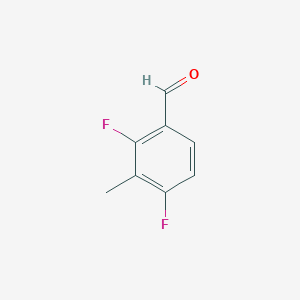

2,4-Difluoro-3-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOSIFXAXWZQED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478299 | |

| Record name | 2,4-DIFLUORO-3-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847502-88-9 | |

| Record name | 2,4-DIFLUORO-3-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 847502-88-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Difluoro-3-methylbenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzene ring, imparts distinct chemical reactivity and renders it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and its applications, particularly in the realm of pharmaceutical research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis and process development. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₂O | [1][2] |

| Molecular Weight | 156.13 g/mol | [1][2] |

| CAS Number | 847502-88-9 | [1][2] |

| Appearance | Colorless liquid | [2] |

| Odor | Strong | [2] |

| Density | 1.241 g/cm³ | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Soluble in organic solvents, sparingly soluble in water. |

Spectroscopic Characterization

¹H NMR (Predicted):

-

Aldehydic Proton (CHO): A singlet is expected in the region of δ 9.8-10.5 ppm.

-

Aromatic Protons (Ar-H): Two doublets are anticipated in the aromatic region (δ 7.0-8.0 ppm), showing complex coupling patterns due to the fluorine atoms.

-

Methyl Protons (CH₃): A singlet or a closely coupled multiplet is expected around δ 2.2-2.5 ppm.

¹³C NMR (Predicted):

-

Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically around δ 185-195 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-165 ppm), with the carbons directly attached to fluorine exhibiting large one-bond C-F coupling constants.

-

Methyl Carbon (CH₃): A signal in the upfield region, around δ 15-25 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): Two characteristic medium bands are anticipated around 2720 and 2820 cm⁻¹.

-

C-F Stretch: Strong absorption bands are expected in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 156.

-

Key Fragmentation Patterns: Common fragmentation would involve the loss of a hydrogen atom ([M-H]⁺ at m/z 155), the loss of the formyl group ([M-CHO]⁺ at m/z 127), and subsequent fragmentation of the aromatic ring.

Synthesis of this compound

The synthesis of substituted benzaldehydes can be achieved through various established methodologies. A common and effective approach for the formylation of an activated aromatic ring is the Gattermann-Koch reaction or its modifications. Below is a plausible synthetic workflow for this compound starting from 1,3-difluoro-2-methylbenzene.

References

Technical Guide: Physicochemical Characterization and Boiling Point Determination of 2,4-Difluoro-3-methylbenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,4-Difluoro-3-methylbenzaldehyde

This compound is a substituted aromatic aldehyde that serves as a critical intermediate and building block in synthetic organic chemistry.[1] Its structural features—a reactive aldehyde group combined with the electronic effects of two fluorine atoms and a methyl group on the benzene ring—make it a valuable precursor for the synthesis of complex molecules. This compound is particularly relevant in the development of novel pharmaceuticals and agrochemicals, where the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1]

Accurate characterization of its fundamental physicochemical properties, such as the boiling point, is a cornerstone of its application in research and development. The boiling point is a critical parameter for purification (distillation), reaction condition optimization, and safety assessment. This guide provides a comprehensive overview of the key properties of this compound and presents a detailed, field-proven protocol for its boiling point determination using a microscale technique suitable for valuable research-grade materials.

Core Physicochemical & Safety Data

A precise understanding of a compound's properties is essential for its safe handling and effective use in synthetic protocols. The key data for this compound are summarized below.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 847502-88-9 | |

| Molecular Formula | C₈H₆F₂O | |

| Molecular Weight | 156.13 g/mol | |

| Boiling Point | 198.3 ± 35.0 °C (at 760 mmHg) | |

| Density | 1.241 g/cm³ (predicted: 1.2 ± 0.1 g/cm³) | |

| Flash Point | 73.5 ± 20.1 °C | |

| LogP | 2.15 | |

| Appearance | Colorless liquid | [1] |

Health and Safety Considerations

As a laboratory chemical, this compound requires careful handling in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P501 (Dispose of contents/container to an approved waste disposal plant).

Theoretical Principles of Boiling Point

A liquid's boiling point is the temperature at which its vapor pressure equals the external pressure exerted on it. At this temperature, the liquid undergoes a phase transition to a gas. For purification by distillation or for setting reflux conditions during a reaction, knowing this temperature is paramount. The boiling point is sensitive to changes in atmospheric pressure; a lower external pressure results in a lower boiling point. The value of 198.3 °C is reported at standard atmospheric pressure (760 mmHg).

Experimental Determination: Microscale Boiling Point Protocol

Given the typical cost and small quantities of specialized reagents like this compound used in research, a microscale method is the most efficient and appropriate technique for boiling point determination. This protocol is adapted from established microscale laboratory techniques and requires only a few microliters of the sample.[2][3][4]

Rationale and Principle

The method utilizes a standard melting point apparatus. The liquid sample is placed in a small capillary tube along with an inverted, even smaller capillary (a bell). As the apparatus heats, the air trapped in the inverted bell expands. Upon reaching the boiling point, the liquid's vapor pressure becomes sufficient to cause vigorous and continuous bubbling from the opening of the inverted bell. This temperature, observed as a sustained stream of bubbles, is the boiling point.[2][5] The trapped air pocket acts as a micro boiling stone, ensuring smooth boiling and preventing superheating.[2]

Apparatus and Reagents

-

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover or similar)

-

Standard melting point capillary tubes (sealed at one end)

-

Micropipette or Hamilton syringe (10-20 µL)

-

Glass spotter or Pasteur pipette

-

Bunsen burner or micro-torch

-

-

Chemicals:

-

This compound sample (~10-20 µL)

-

Workflow Diagram

Caption: Workflow for microscale boiling point determination.

Step-by-Step Experimental Protocol

-

Preparation of the Inverted Capillary (Micro-Bell):

-

Take a glass spotter or Pasteur pipette. Using a Bunsen burner, carefully heat the very tip until the glass melts and seals into a small, solid blob.[2] This added weight ensures the bell remains at the bottom of the sample tube.

-

Allow the glass to cool completely.

-

Carefully score the pipette about 1 cm from the sealed end and break it off to create a small, inverted capillary bell.

-

-

Sample Loading:

-

Drop the newly created micro-bell, open-end first, into a standard melting point capillary tube. Tap the tube gently on a hard surface to ensure the bell settles at the bottom.

-

Using a micropipette or syringe, carefully introduce approximately 10-20 µL of this compound into the capillary tube.

-

Flick the tube or use a centrifuge for a few seconds to force the liquid down to the bottom, ensuring the micro-bell is fully submerged.

-

-

Measurement:

-

Place the prepared capillary tube assembly into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected boiling point (i.e., heat quickly to about 180°C). This minimizes analysis time.

-

Decrease the heating rate to a slow and steady 2°C per minute. This ensures thermal equilibrium and an accurate reading.

-

Observe the micro-bell closely through the magnified viewer. You will initially see the trapped air expand and a few sporadic bubbles escape.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the micro-bell. [2][5] Record this temperature.

-

-

Confirmation (Optional):

-

Turn off the heat and allow the apparatus to cool.

-

The bubbling will cease, and as the temperature drops, the liquid will be drawn back into the micro-bell. The temperature at which this occurs is also a close approximation of the boiling point.

-

Conclusion

The accurate determination of the boiling point of this compound is a fundamental requirement for its application in advanced chemical synthesis. With a literature boiling point of 198.3 °C at standard pressure, this property guides purification strategies and the design of reaction parameters. The described microscale protocol provides a reliable, material-sparing, and self-validating system for researchers to verify this critical physicochemical constant in a laboratory setting. Adherence to this methodology ensures both accuracy and safety, facilitating the compound's effective use in the development of next-generation pharmaceuticals and specialty chemicals.

References

A Technical Guide to 2,4-Difluoro-3-methylbenzaldehyde: A Key Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 2,4-Difluoro-3-methylbenzaldehyde, a fluorinated aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical characterization, and its strategic application in medicinal chemistry, grounded in established scientific principles.

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Properties such as metabolic stability, lipophilicity, and binding affinity can be fine-tuned through precise fluorination.

This compound (CAS: 847502-88-9) is a prime example of a versatile building block that leverages these principles. Its structure combines an electrophilic aldehyde group, a key handle for countless chemical transformations, with a strategically substituted phenyl ring. The presence of two fluorine atoms and a methyl group creates a unique electronic and steric environment, making it a valuable precursor for complex molecules, particularly in the synthesis of targeted therapeutics like orexin receptor antagonists.[1] This guide will serve as a comprehensive resource for understanding and utilizing this potent chemical intermediate.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is the foundation of its effective and safe application. The key data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 156.13 g/mol | |

| Molecular Formula | C₈H₆F₂O | |

| CAS Number | 847502-88-9 | |

| Appearance | Colorless liquid | |

| Density | 1.241 g/cm³ | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents | |

| SMILES | CC1=C(C=CC(=C1F)C=O)F | |

| InChIKey | MPOSIFXAXWZQED-UHFFFAOYSA-N | |

| Storage | Store at 2°C - 8°C, keep container well-closed |

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description |

| Hazard | H315 | Causes skin irritation |

| Hazard | H319 | Causes serious eye irritation |

| Hazard | H335 | May cause respiratory irritation |

| Precaution | P261 | Avoid breathing mist/vapours. |

| Precaution | P280 | Wear protective gloves/eye protection. |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis: The Vilsmeier-Haack Approach

While multiple routes to substituted benzaldehydes exist, the Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic systems.[1][2][3] The starting material, 1,3-difluoro-2-methylbenzene, is activated towards electrophilic aromatic substitution by the methyl group and the ortho-para directing fluorine atoms. The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Mechanism of Vilsmeier-Haack Formylation

The diagram below illustrates the logical flow of the reaction, from the activation of DMF to the final product.

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocol: Synthesis

Causality: This protocol is designed for complete reaction and safe handling. The initial cooling to 0°C is critical to control the exothermic formation of the Vilsmeier reagent. Monitoring by TLC ensures the reaction is driven to completion before quenching, maximizing yield. The aqueous workup hydrolyzes the intermediate and removes water-soluble reagents.

-

Reagent Preparation: In a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv). Cool the flask to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10°C. After addition, stir the mixture at 0°C for an additional 30 minutes. The formation of a solid or viscous liquid indicates the creation of the Vilsmeier reagent.[3]

-

Formylation: Dissolve 1,3-difluoro-2-methylbenzene (1.0 equiv) in a minimal amount of anhydrous dichloromethane (DCM) and add it to the freshly prepared Vilsmeier reagent at 0°C.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water. Stir vigorously until the hydrolysis is complete.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel or vacuum distillation to yield pure this compound.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized product is paramount. Each analytical technique provides a piece of the structural puzzle, and together they form a self-validating system.

Table 3: Expected Spectroscopic Data

| Technique | Feature | Expected Value/Region | Rationale |

| FT-IR | Carbonyl (C=O) Stretch | ~1700-1710 cm⁻¹ | Conjugated aromatic aldehyde C=O bond.[4][5] |

| Aldehyde (C-H) Stretch | ~2720 & ~2820 cm⁻¹ | Characteristic "Fermi doublet" for aldehydes.[4][5] | |

| Aromatic (C=C) Stretch | ~1500-1600 cm⁻¹ | Benzene ring vibrations.[4] | |

| Fluoro (C-F) Stretch | ~1100-1250 cm⁻¹ | Strong absorption from C-F bonds.[6] | |

| ¹H NMR | Aldehydic Proton (-CHO) | 9.5 - 10.0 ppm | Highly deshielded proton due to the electronegative oxygen and magnetic anisotropy of the carbonyl group.[7] |

| Aromatic Protons (Ar-H) | 7.0 - 8.5 ppm | Typical region for aromatic protons, with splitting patterns determined by F-H and H-H coupling. | |

| Methyl Protons (-CH₃) | 2.0 - 2.5 ppm | Protons on a carbon adjacent to an aromatic ring. | |

| ¹³C NMR | Carbonyl Carbon (-CHO) | 190 - 205 ppm | Characteristic downfield shift for an aldehyde carbon.[7] |

Protocol: GC-MS Analysis for Purity and Identity Confirmation

Causality: Gas chromatography separates components by volatility, allowing for purity assessment. Mass spectrometry provides the molecular weight and a fragmentation pattern, which serves as a molecular "fingerprint" for identity confirmation. A volatile organic solvent is chosen for efficient sample vaporization.[8]

-

Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[8] Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Instrumentation Setup:

-

Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C) at a rate of 10-20°C/min. This ensures separation of any residual solvent or volatile impurities from the main product.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Data Acquisition: Acquire mass spectra in full scan mode (e.g., m/z 40-400) using electron ionization (EI).

-

Analysis:

-

Purity: Integrate the peak area of the chromatogram. The purity can be estimated as the percentage of the main peak area relative to the total area of all peaks.

-

Identity: Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion (M⁺) at m/z = 156. Examine the fragmentation pattern for characteristic losses (e.g., loss of -CHO, -F) to further validate the structure.

-

Application in Drug Discovery: Synthesis of Orexin Receptor Antagonists

This compound is a valuable intermediate in the synthesis of orexin receptor antagonists. The orexin system is a key regulator of sleep, feeding, and mood, making its receptors important targets for treating insomnia, addiction, and anxiety disorders.[9][10][11] Selective antagonists can modulate these pathways, and the specific substitution pattern of this aldehyde is often crucial for achieving desired potency and selectivity.[12]

A common subsequent step in such a synthesis is reductive amination, which couples the aldehyde to a primary or secondary amine to form a new C-N bond, a central linkage in many drug candidates.

Drug Discovery Workflow

The following diagram outlines a typical workflow where this aldehyde serves as a starting point for lead optimization.

Caption: Drug discovery workflow using the intermediate.

Experimental Protocol: Reductive Amination

Causality: This two-step, one-pot procedure first forms an intermediate imine (or iminium ion), which is then reduced in situ. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the protonated imine, preventing side reactions and leading to a cleaner product.

-

Reaction Setup: To a solution of this compound (1.0 equiv) in an appropriate solvent (e.g., 1,2-dichloroethane or tetrahydrofuran), add the desired primary or secondary amine (1.1 equiv).

-

Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 equiv), to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the reaction is complete (typically 4-12 hours).

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography to obtain the final amine.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed tool for modern medicinal chemistry. Its specific arrangement of fluoro and methyl groups provides a unique chemical handle for synthesizing complex molecular architectures with potentially enhanced pharmacological properties. By understanding the logic behind its synthesis, the methods for its rigorous characterization, and the rationale for its application, researchers can confidently and effectively leverage this compound to advance the frontiers of drug discovery.

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. aml.iaamonline.org [aml.iaamonline.org]

- 3. benchchem.com [benchchem.com]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. benchchem.com [benchchem.com]

- 7. Aldehyde - Wikipedia [en.wikipedia.org]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. Structure-based development of a subtype-selective orexin 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Orexin Antagonists: A Wake-Up Call for Medicinal Chemists? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of Highly Selective Orexin 1 Receptor Antagonists Driven by Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4-Difluoro-3-methylbenzaldehyde: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2,4-Difluoro-3-methylbenzaldehyde, a key fluorinated aromatic building block in modern organic synthesis. The document details its chemical structure, physicochemical properties, and provides a robust, field-proven protocol for its synthesis. A significant focus is placed on its application as a crucial intermediate in the development of orexin receptor antagonists, a promising class of therapeutics for sleep disorders. The guide also delves into the nuanced effects of its unique substitution pattern on the reactivity of the benzaldehyde moiety, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Drug Discovery

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Fluorinated benzaldehydes, in particular, serve as versatile intermediates for the synthesis of a wide array of complex molecular architectures. This compound (Figure 1) is a prime example of such a strategic building block, combining the reactive aldehyde functionality with the beneficial electronic properties conferred by two fluorine atoms and a methyl group on the aromatic ring. This unique substitution pattern makes it a valuable precursor in the synthesis of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 847502-88-9 | |

| Molecular Formula | C₈H₆F₂O | |

| Molecular Weight | 156.13 g/mol | |

| Appearance | Light yellow oil | |

| Density | 1.241 g/cm³ | |

| Storage | 2°C - 8°C, in a well-closed container |

-

¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The methyl protons will appear as a singlet in the upfield region (δ 2.0-2.5 ppm).[2][3]

-

¹³C NMR: The carbonyl carbon of the aldehyde will be observed in the highly deshielded region of the spectrum (δ 185-195 ppm). The aromatic carbons will show characteristic signals, with the carbon atoms directly bonded to fluorine exhibiting large one-bond C-F coupling constants.[2]

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is expected in the region of 1690-1715 cm⁻¹. C-F stretching vibrations will appear in the fingerprint region (1000-1400 cm⁻¹).[4][5]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 156. Key fragmentation patterns would likely involve the loss of a hydrogen radical (M-1) and the formyl radical (M-29).

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be efficiently achieved through a lithium-halogen exchange reaction followed by formylation. The following protocol is based on established procedures and offers a reliable route to this key intermediate.

Reaction Scheme

The overall synthetic transformation is depicted in the workflow below:

Step-by-Step Experimental Protocol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-bromo-2,4-difluoro-3-methylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.0 eq.) in hexanes dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 10-15 minutes.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (2.0 eq.) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, continue stirring at -78 °C for 1.5 hours.

-

Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Mechanistic Considerations

The reactivity of the aldehyde group in this compound is significantly influenced by the electronic effects of the substituents on the aromatic ring.

Electronic Effects of Substituents

-

Fluorine Atoms: As highly electronegative atoms, the two fluorine substituents exert a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7] However, fluorine can also donate electron density to the aromatic ring through a resonance effect (+R), which can partially offset the inductive withdrawal.[8] In the case of fluorinated benzaldehydes, the inductive effect generally dominates, leading to enhanced reactivity towards nucleophiles compared to unsubstituted benzaldehyde.[6][8]

-

Methyl Group: The methyl group is an electron-donating group (+I and hyperconjugation), which slightly deactivates the aldehyde towards nucleophilic attack by increasing the electron density on the aromatic ring and, consequently, on the carbonyl carbon.[9]

The interplay of these opposing electronic effects results in a unique reactivity profile for this compound, which can be strategically exploited in organic synthesis.

Common Reactions of the Aldehyde Group

The aldehyde functionality of this compound can undergo a variety of chemical transformations, including:

-

Nucleophilic Addition: Reactions with nucleophiles such as Grignard reagents, organolithium compounds, and cyanide ions.

-

Reductive Amination: Conversion to the corresponding amine in the presence of a reducing agent and an amine.

-

Wittig Reaction: Formation of an alkene by reaction with a phosphonium ylide.

-

Condensation Reactions: Aldol and Knoevenagel condensations with enolates and active methylene compounds, respectively.

Application in the Synthesis of Orexin Receptor Antagonists

A significant application of this compound is in the synthesis of 5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine derivatives, which have been identified as potent orexin receptor antagonists. Orexin receptors play a crucial role in the regulation of sleep and wakefulness, and their antagonists are being investigated as novel treatments for insomnia.[10][11][12]

The synthesis of these therapeutic agents often involves the condensation of this compound with an appropriate amine, followed by further cyclization and functional group manipulations. The presence of the difluoro-methylphenyl moiety is critical for achieving the desired pharmacological activity and pharmacokinetic profile.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important synthetic intermediate with a unique combination of functional groups and electronic properties. Its synthesis is well-established, and its utility in the preparation of complex, biologically active molecules, particularly orexin receptor antagonists, is a testament to its value in modern drug discovery. This guide provides the necessary technical information for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. hmdb.ca [hmdb.ca]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. BHU Digital Library [dl.bhu.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. cegee.org [cegee.org]

- 11. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of receptor antagonists of neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

An In-Depth Technical Guide to the FT-IR Spectrum of 2,4-Difluoro-3-methylbenzaldehyde

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in modern chemical research and pharmaceutical development. It operates on the principle that covalent bonds within a molecule vibrate at specific, quantized frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. This guide provides a comprehensive analysis of the FT-IR spectrum of this compound, a substituted aromatic aldehyde of interest in organic synthesis and as a building block for complex molecules.[1] Understanding its spectral features is paramount for identity confirmation, purity assessment, and reaction monitoring.

The subject of this guide, this compound, is an aromatic aldehyde with the chemical structure detailed in Table 1. Its FT-IR spectrum is a composite of absorptions arising from the aldehyde functional group, the trisubstituted benzene ring, the methyl group, and the carbon-fluorine bonds. Each of these components imparts characteristic bands to the spectrum, which will be systematically deconstructed.

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₆F₂O |

| Molecular Weight | 156.13 g/mol |

| CAS Number | 847502-88-9 |

| Structure | A benzaldehyde core substituted with fluorine atoms at positions 2 and 4, and a methyl group at position 3. |

Theoretical Framework: Predicting the Vibrational Landscape

The interpretation of an FT-IR spectrum begins with a foundational understanding of the expected vibrational modes for the molecule's constituent functional groups. The electronic environment created by the interplay of inductive and resonance effects from the fluorine, methyl, and aldehyde substituents dictates the precise position and intensity of these absorption bands.

The Aldehyde Group (–CHO): A Definitive Signature

The aldehyde functional group provides some of the most distinct and reliable peaks in the FT-IR spectrum.

-

C=O (Carbonyl) Stretch: For aromatic aldehydes, the C=O stretching vibration is observed at a lower wavenumber compared to their aliphatic counterparts due to conjugation with the benzene ring. This delocalization of π-electrons slightly weakens the C=O double bond, shifting its absorption to the 1710–1685 cm⁻¹ region.[2] This band is typically the most intense in the spectrum.

-

Aldehydic C–H Stretch: This vibration is a hallmark of aldehydes and manifests as a distinctive pair of weak to medium intensity bands, often referred to as a Fermi doublet. This doublet arises from the interaction (Fermi resonance) between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[3] These peaks are typically found around 2850–2800 cm⁻¹ and 2750–2700 cm⁻¹ . The latter, lower-wavenumber peak is particularly diagnostic as few other absorptions appear in this region.

The Aromatic Core: Probing the Benzene Ring

The substituted benzene ring gives rise to a series of characteristic absorptions.

-

Aromatic C–H Stretch: The stretching of C–H bonds on the aromatic ring occurs at wavenumbers higher than those for aliphatic C–H bonds. These weak to medium intensity peaks are reliably found just above 3000 cm⁻¹, in the 3100–3000 cm⁻¹ range.[4]

-

Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the aromatic ring produces a set of characteristic bands, often of medium to strong intensity, in the 1620–1450 cm⁻¹ region.[3]

-

C–H Out-of-Plane (oop) Bending: These are typically strong and sharp absorptions in the 900–675 cm⁻¹ region. The exact position of these bands is highly sensitive to the substitution pattern on the ring.[3][5] For a trisubstituted ring like that in this compound, a complex pattern is expected.

Substituent Vibrations: Methyl and Fluoro Groups

-

Methyl (–CH₃) Group: The methyl group contributes C–H stretching and bending vibrations. The stretching modes appear in the 2975–2850 cm⁻¹ range, potentially overlapping with the aldehydic C–H stretch. Asymmetric and symmetric bending vibrations are expected near 1460 cm⁻¹ and 1375 cm⁻¹ , respectively.

-

Carbon–Fluorine (C–F) Stretch: The C–F bond is highly polar, resulting in a strong to very strong intensity absorption in the FT-IR spectrum. For aryl fluorides, these stretching vibrations are typically found in the fingerprint region, broadly between 1300 cm⁻¹ and 1100 cm⁻¹ . The presence of multiple fluorine atoms and their positions relative to other substituents will influence the exact frequencies due to complex electronic effects.[6]

Experimental Protocol: A Self-Validating Approach to Data Acquisition

Acquiring a high-quality, reproducible FT-IR spectrum requires meticulous attention to sample preparation and instrument parameters. The following protocol ensures data integrity.

Diagram: FT-IR Experimental Workflow

Caption: Workflow for acquiring the FT-IR spectrum via the KBr pellet method.

Step-by-Step Methodology

-

Instrumentation: Utilize a Fourier Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector, covering a range of 4000–400 cm⁻¹.

-

Sample Preparation (KBr Pellet):

-

Ensure the sample, this compound, is anhydrous.

-

Weigh approximately 1-2 mg of the sample.

-

In a dry agate mortar, add 100-200 mg of dry, FT-IR grade potassium bromide (KBr).

-

Grind the sample and KBr together until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.

-

Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Purge the spectrometer's sample compartment with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

-

Collect a background spectrum of the empty sample compartment. This is crucial for removing instrumental and atmospheric absorptions from the final sample spectrum.

-

Place the KBr pellet into the sample holder.

-

Acquire the sample spectrum. To ensure a high signal-to-noise ratio, co-add a minimum of 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The acquired sample interferogram is automatically Fourier-transformed into a spectrum.

-

The spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Apply a baseline correction to account for any drift or scattering effects.

-

Analysis and Interpretation of the Spectrum

The combination of the predicted vibrational modes provides a powerful framework for interpreting the experimental spectrum. The key is to identify the diagnostic peaks that confirm the presence of each functional moiety.

Diagram: Structure-Spectrum Correlation

Caption: Correlation between molecular functional groups and their FT-IR absorptions.

Expected Spectral Data Summary

The following table summarizes the anticipated absorption bands for this compound, their characteristic intensities, and their assignments based on established correlation tables.[2][3][4]

Table 2: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Comments |

| 3100–3000 | Weak-Medium | Aromatic C–H Stretch | Confirms the presence of the benzene ring. |

| 2975–2850 | Weak | Aliphatic C–H Stretch | From the methyl group. May overlap with the higher-wavenumber aldehydic C-H stretch. |

| ~2820 | Weak | Aldehydic C–H Stretch | Upper band of the Fermi doublet. Diagnostic for aldehydes. |

| ~2720 | Weak | Aldehydic C–H Stretch | Lower, highly characteristic band of the Fermi doublet. |

| ~1700 | Very Strong, Sharp | C=O Stretch (Aromatic Aldehyde) | The most prominent peak in the spectrum. Position indicates conjugation. |

| 1610, 1500 | Medium-Strong | Aromatic C=C Ring Stretch | Confirms the aromatic skeleton. |

| ~1460 | Medium | Asymmetric CH₃ Bend | Characteristic methyl group deformation. |

| ~1375 | Medium | Symmetric CH₃ Bend | Characteristic methyl group deformation. |

| 1300–1100 | Strong | C–F Stretch | Strong absorptions confirming the presence of fluoro-substituents. Multiple bands may be present. |

| 900–700 | Strong | Aromatic C–H Out-of-Plane Bend | Pattern is characteristic of the substitution on the ring. |

Field-Proven Insights

-

Primary Identification: The unequivocal identification of an aldehyde rests on the simultaneous observation of the very strong C=O stretch near 1700 cm⁻¹ and the characteristic, weaker C-H Fermi doublet at ~2820/2720 cm⁻¹.[3] The absence of the latter, even with a strong carbonyl peak, would suggest a ketone or other carbonyl-containing compound.

-

Fingerprint Region: The region below 1500 cm⁻¹ is termed the "fingerprint region." It contains a complex array of bending and stretching vibrations (including the strong C-F stretches) that are unique to the molecule as a whole. While individual peak assignment can be challenging, the overall pattern in this region is the most reliable feature for confirming the identity of a compound against a known reference spectrum.

-

Purity Assessment: The absence of a broad absorption band in the 3500-3200 cm⁻¹ region would confirm the absence of hydroxyl (O-H) impurities from starting materials or water. Similarly, the absence of a strong C-O stretch around 1200-1000 cm⁻¹ would rule out significant ether or alcohol impurities.

Conclusion

The FT-IR spectrum of this compound is rich with information, providing a robust method for its structural confirmation. By systematically analyzing the key absorption bands—the intense carbonyl stretch, the diagnostic aldehydic C-H Fermi doublet, the aromatic ring vibrations, and the strong carbon-fluorine stretches—researchers can confidently identify this molecule and assess its purity. The protocols and interpretive framework presented in this guide offer a self-validating system for obtaining and analyzing high-quality spectral data, ensuring scientific integrity in research and development applications.

References

An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2,4-Difluoro-3-methylbenzaldehyde, a key building block in medicinal chemistry. The document delves into the strategic considerations for its synthesis, focusing on two primary and effective methodologies: the Vilsmeier-Haack reaction and directed ortho-lithiation. A detailed analysis of the mechanistic principles, regioselectivity, and practical execution of each method is presented. This guide aims to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this important intermediate in their research endeavors.

Introduction

This compound (CAS No. 847502-88-9) is a substituted aromatic aldehyde that has garnered significant interest in the field of drug discovery and development. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group, imparts distinct electronic properties that make it a valuable precursor for the synthesis of complex molecular architectures. Notably, this compound serves as a crucial intermediate in the preparation of orexin receptor antagonists, a class of drugs being investigated for the treatment of sleep disorders.[1] The strategic incorporation of fluorine atoms into drug candidates can enhance metabolic stability, binding affinity, and bioavailability, making fluorinated building blocks like this compound highly sought after in medicinal chemistry.

This guide will provide a detailed exploration of the most practical and efficient methods for the synthesis of this compound, starting from the readily available precursor, 1,3-difluoro-2-methylbenzene. The two primary synthetic strategies discussed are the Vilsmeier-Haack formylation and directed ortho-lithiation followed by formylation. Each of these methods offers distinct advantages and challenges, which will be critically evaluated to provide a comprehensive understanding for the practicing chemist.

Physicochemical Properties of this compound:

| Property | Value |

| CAS Number | 847502-88-9 |

| Molecular Formula | C₈H₆F₂O |

| Molecular Weight | 156.13 g/mol |

| Appearance | Colorless to pale yellow liquid/solid |

| Boiling Point | Approx. 208 °C |

| Density | Approx. 1.241 g/cm³ |

Synthesis Strategies and Mechanistic Insights

The synthesis of this compound primarily commences from 1,3-difluoro-2-methylbenzene. The key challenge lies in the regioselective introduction of the formyl group onto the aromatic ring. The interplay of the directing effects of the two fluorine atoms and the methyl group governs the outcome of the formylation reaction.

Regioselectivity Considerations

In electrophilic aromatic substitution reactions, the substituents on the benzene ring dictate the position of the incoming electrophile.

-

Fluorine: As a halogen, fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate. However, its high electronegativity also leads to a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring overall.

-

Methyl Group: An alkyl group like methyl is an ortho-, para-director and an activating group due to its electron-donating inductive effect (+I effect).

In 1,3-difluoro-2-methylbenzene, the potential sites for electrophilic attack are C4, C5, and C6. The C6 position is the most sterically hindered due to its position between the methyl and a fluorine group. The directing effects of the substituents are as follows:

-

The fluorine at C1 directs to C2 (occupied), C4, and C6.

-

The fluorine at C3 directs to C2 (occupied), C4, and C6.

-

The methyl group at C2 directs to C1 (occupied), C3 (occupied), and C5.

Considering these directing effects, the C4 and C6 positions are electronically activated by the fluorine atoms, while the C5 position is activated by the methyl group. The Vilsmeier-Haack reaction and ortho-lithiation offer different approaches to control the regioselectivity of formylation.

Method 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.

Causality of Experimental Choices

The Vilsmeier reagent, a chloroiminium salt, is a mild electrophile that preferentially attacks electron-rich positions on the aromatic ring. In the case of 1,3-difluoro-2-methylbenzene, the combined electron-donating resonance effects of the two fluorine atoms sufficiently activate the ring for this reaction to proceed. The choice of POCl₃ as the activating agent for DMF is common due to its commercial availability and effectiveness. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier. The workup with an aqueous base is crucial for the hydrolysis of the intermediate iminium salt to the final aldehyde product.

Experimental Protocol

Materials:

-

1,3-Difluoro-2-methylbenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add N,N-dimethylformamide (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent should be observed.

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1,3-difluoro-2-methylbenzene (1 equivalent) in dichloromethane. Heat the reaction mixture to reflux (approximately 40-50 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to 0 °C. Slowly and carefully add a solution of sodium acetate (5 equivalents) in water to quench the reaction and hydrolyze the intermediate. Stir the mixture vigorously for 30 minutes.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DCM). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Method 2: Directed Ortho-Lithiation

Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of 1,3-difluoro-2-methylbenzene, the fluorine atoms can act as weak DMGs.

Causality of Experimental Choices

The fluorine atom, being a heteroatom with lone pairs, can coordinate with the lithium atom of an organolithium reagent like n-butyllithium (n-BuLi). This coordination brings the strong base in close proximity to the ortho-protons, leading to their abstraction. The reaction is typically carried out at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control. Tetrahydrofuran (THF) is a common solvent as it is aprotic and can solvate the organolithium species. Following the lithiation, the resulting aryllithium species is a potent nucleophile that can react with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce the formyl group. The subsequent acidic workup protonates the intermediate alkoxide to yield the final aldehyde.

Experimental Protocol

Materials:

-

1,3-Difluoro-2-methylbenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Lithiation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1,3-difluoro-2-methylbenzene (1 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours.

-

Formylation: To the resulting aryllithium solution, add N,N-dimethylformamide (1.5 equivalents) dropwise at -78 °C. Stir the reaction mixture at this temperature for an additional hour, then allow it to warm to room temperature and stir for another 2 hours.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (hexane/ethyl acetate gradient) to yield this compound.

Comparative Analysis of Synthesis Routes

| Feature | Vilsmeier-Haack Formylation | Directed Ortho-Lithiation |

| Reagents | POCl₃, DMF | n-BuLi, DMF |

| Temperature | 0 °C to reflux | -78 °C to room temperature |

| Regioselectivity | Good, directed by electronics | Excellent, directed by DMG |

| Functional Group Tolerance | Moderate | Limited (sensitive to strong bases) |

| Safety Considerations | POCl₃ is corrosive and reacts violently with water. | n-BuLi is pyrophoric. Requires inert atmosphere and anhydrous conditions. |

| Scalability | Generally scalable | Can be challenging to scale up due to cryogenic temperatures and pyrophoric reagents. |

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (around 10 ppm), a singlet for the methyl protons (around 2.3 ppm), and signals in the aromatic region for the two aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon (around 190 ppm), as well as signals for the aromatic and methyl carbons, with splitting patterns due to carbon-fluorine coupling.

-

FT-IR: The infrared spectrum will exhibit a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, as well as C-H and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (156.13 g/mol ).

Safety Precautions

Both synthetic routes involve hazardous materials and require appropriate safety measures.

-

Vilsmeier-Haack Reaction: Phosphorus oxychloride is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Directed Ortho-Lithiation: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air. It must be handled under an inert atmosphere (nitrogen or argon) using syringe techniques. Anhydrous solvents are essential, as n-BuLi reacts vigorously with water.

Conclusion

The synthesis of this compound can be effectively achieved through either Vilsmeier-Haack formylation or directed ortho-lithiation of 1,3-difluoro-2-methylbenzene. The choice of method will depend on the specific requirements of the synthesis, including the desired scale, available equipment, and the chemist's familiarity with the handling of hazardous reagents. The Vilsmeier-Haack reaction offers a more operationally simple and scalable approach, while directed ortho-lithiation provides excellent regioselectivity but requires more stringent reaction conditions. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable building block for application in drug discovery and other areas of chemical research.

References

An In-Depth Technical Guide to the Synthesis of 2,4-Difluoro-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2,4-Difluoro-3-methylbenzaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. This document delves into the strategic considerations for the formylation of the 1,3-difluoro-2-methylbenzene precursor, with a primary focus on the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation. The guide offers a detailed examination of reaction mechanisms, experimental protocols, and critical process parameters, underpinned by field-proven insights and authoritative references. The objective is to equip researchers with the necessary knowledge to confidently and efficiently synthesize this valuable intermediate.

Introduction: The Significance of this compound

This compound is a fluorinated aromatic aldehyde that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group, imparts distinct reactivity and physicochemical properties to the final products. These characteristics are highly sought after in the design of bioactive compounds, where fluorine substitution is a well-established strategy for modulating metabolic stability, lipophilicity, and binding affinity. The aldehyde functional group provides a versatile handle for a wide array of chemical transformations, making this compound a valuable starting point for the construction of diverse molecular scaffolds.

Strategic Synthesis Pathways: A Mechanistic Perspective

The synthesis of this compound predominantly commences from the commercially available starting material, 1,3-difluoro-2-methylbenzene. The core transformation involves the introduction of a formyl group (-CHO) onto the aromatic ring. The directing effects of the substituents on the benzene ring are of paramount importance in determining the regioselectivity of the formylation reaction.

The two fluorine atoms are ortho, para-directing, while the methyl group is also ortho, para-directing. The position targeted for formylation is C6, which is ortho to one fluorine atom and the methyl group, and para to the other fluorine atom. This convergence of directing effects makes the C6 position the most electronically activated and sterically accessible site for electrophilic aromatic substitution.

Two primary synthetic strategies have proven effective for this transformation: the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.

The Vilsmeier-Haack Reaction: A Robust Approach for Formylation

The Vilsmeier-Haack (V-H) reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1]

Mechanism:

The V-H reaction proceeds through a well-established electrophilic aromatic substitution mechanism.[1]

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Attack: The electron-rich aromatic ring of 1,3-difluoro-2-methylbenzene attacks the electrophilic carbon of the Vilsmeier reagent.

-

Intermediate Formation: This attack leads to the formation of a sigma complex, which then rearomatizes by losing a proton to form an iminium salt intermediate.

-

Hydrolysis: The iminium salt is subsequently hydrolyzed during aqueous workup to yield the desired this compound.

Ortho-Lithiation Followed by Formylation: A Regioselective Alternative

Directed ortho-lithiation is a highly regioselective method for the functionalization of aromatic rings.[4] This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), directing deprotonation to the adjacent ortho position. In the case of 1,3-difluoro-2-methylbenzene, the fluorine atoms can act as weak directing groups.

Mechanism:

The ortho-lithiation pathway involves the following key steps:

-

Directed Lithiation: In the presence of a strong lithium base like n-BuLi, a proton at the C6 position of 1,3-difluoro-2-methylbenzene is abstracted, facilitated by coordination of the lithium to the ortho-fluorine atom. This generates a highly reactive aryllithium intermediate.

-

Nucleophilic Attack: The aryllithium species then acts as a potent nucleophile, attacking the electrophilic carbon of a formylating agent, most commonly DMF.[5]

-

Tetrahedral Intermediate: This addition reaction forms a tetrahedral intermediate.

-

Hydrolysis: Subsequent aqueous workup hydrolyzes the intermediate to afford the final aldehyde product.

Experimental Protocols

The following protocols are provided as representative procedures for the synthesis of this compound. Appropriate safety precautions should be taken when handling all reagents.

Protocol 1: Vilsmeier-Haack Formylation

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich arenes.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Difluoro-2-methylbenzene | 128.13 | 10.0 g | 0.078 mol |

| Phosphorus oxychloride (POCl₃) | 153.33 | 14.3 g (8.7 mL) | 0.093 mol |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Sodium acetate | 82.03 | 32.0 g | 0.39 mol |

| Water | 18.02 | As needed | - |

| Diethyl ether | 74.12 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of DMF (50 mL) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (8.7 mL, 0.093 mol) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Reaction with Substrate: Cool the freshly prepared Vilsmeier reagent back to 0 °C.

-

Add a solution of 1,3-difluoro-2-methylbenzene (10.0 g, 0.078 mol) in dichloromethane (50 mL) dropwise to the Vilsmeier reagent.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature for 6-8 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Workup: Cool the reaction mixture to 0 °C and slowly add a solution of sodium acetate (32.0 g) in water (100 mL).

-

Stir the mixture for 30 minutes at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Protocol 2: Ortho-Lithiation and Formylation

This protocol is based on general procedures for directed ortho-lithiation.[4] Extreme caution must be exercised when working with organolithium reagents, which are pyrophoric. All operations must be conducted under a strictly inert atmosphere (argon or nitrogen).

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Difluoro-2-methylbenzene | 128.13 | 10.0 g | 0.078 mol |

| n-Butyllithium (n-BuLi) | 64.06 | 34.3 mL (2.5 M in hexanes) | 0.086 mol |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 7.2 g (7.6 mL) | 0.098 mol |

| Saturated aqueous ammonium chloride | - | As needed | - |

| Diethyl ether | 74.12 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous magnesium sulfate | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1,3-difluoro-2-methylbenzene (10.0 g, 0.078 mol) in anhydrous THF (100 mL).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (34.3 mL of a 2.5 M solution in hexanes, 0.086 mol) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Formylation: Slowly add anhydrous DMF (7.6 mL, 0.098 mol) dropwise to the aryllithium solution, again keeping the temperature below -70 °C.

-

After the addition, allow the reaction to stir at -78 °C for another hour, and then gradually warm to room temperature overnight.

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Expected Physical Properties:

| Property | Value |

| CAS Number | 847502-88-9 |

| Molecular Formula | C₈H₆F₂O |

| Molecular Weight | 156.13 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Density | ~1.241 g/cm³ |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (around 10 ppm), a singlet for the methyl protons (around 2.3 ppm), and aromatic protons with characteristic splitting patterns due to fluorine coupling.

-

¹³C NMR: The carbon NMR will show a resonance for the carbonyl carbon (around 190 ppm), along with signals for the aromatic and methyl carbons, with C-F coupling constants.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product.

Conclusion and Future Perspectives

The synthesis of this compound is readily achievable through established formylation methodologies. Both the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation offer viable and efficient routes, with the choice of method often depending on the available reagents, equipment, and scale of the synthesis. The Vilsmeier-Haack reaction is generally considered more operationally straightforward for larger-scale preparations, while ortho-lithiation can offer excellent regioselectivity, particularly for substrates with complex substitution patterns. As a key intermediate, the continued development of optimized and sustainable synthetic routes to this compound will be crucial for advancing research in medicinal and materials chemistry.

References

An In-depth Technical Guide to the Starting Materials for 2,4-Difluoro-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2,4-Difluoro-3-methylbenzaldehyde, a key building block in the development of pharmaceuticals and other specialty chemicals.[1] The document delves into the selection of commercially viable starting materials and details the primary synthetic transformations, including electrophilic aromatic substitution and directed ortho-lithiation. Emphasis is placed on the causality behind experimental choices, providing field-proven insights into reaction mechanisms, regioselectivity, and process optimization. Detailed, step-by-step experimental protocols, data tables, and reaction pathway visualizations are included to equip researchers with the practical knowledge required for the successful synthesis of this important intermediate.

Introduction: The Significance of this compound

This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its utility is particularly notable in the pharmaceutical industry, where the unique substitution pattern of the benzene ring—featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group—imparts desirable properties to the final active pharmaceutical ingredients (APIs). These properties can include enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles. The aldehyde functional group provides a versatile handle for a wide range of chemical transformations, making it a valuable precursor for the construction of diverse molecular scaffolds.

Strategic Synthetic Approaches and Starting Material Selection

The synthesis of this compound predominantly commences from the commercially available and structurally related precursor, 1,3-difluoro-2-methylbenzene (also known as 2,4-difluorotoluene). The selection of this starting material is dictated by its economic viability and the straightforward synthetic transformations that can be employed to introduce the aldehyde functionality at the desired position.

Two principal synthetic strategies are discussed herein:

-

Directed Ortho-Lithiation followed by Formylation: A powerful method that leverages the directing effects of the fluorine and methyl substituents to achieve regioselective formylation.

-

Vilsmeier-Haack Formylation: A classic electrophilic aromatic substitution reaction that is well-suited for electron-rich aromatic substrates.

The choice between these methods often depends on factors such as scale, available reagents, and desired purity profile.

Directed Ortho-Lithiation: A Regioselective Approach

Directed ortho-lithiation is a highly effective strategy for the regioselective functionalization of aromatic rings. In the case of 1,3-difluoro-2-methylbenzene, the fluorine and methyl groups cooperatively direct the lithiation to the C5 position, which is ortho to one of the fluorine atoms and the methyl group. This regioselectivity is a consequence of the ability of the heteroatom (fluorine) to coordinate with the lithium reagent and the increased acidity of the ortho-protons.

Causality of Experimental Choices

-

Choice of Base: Strong organolithium bases such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are typically employed to effect the deprotonation of the aromatic ring. The choice between these bases can influence the rate and efficiency of the lithiation, with s-BuLi often being more reactive.

-

Solvent System: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to maintain the reactivity of the organolithium reagent and to prevent quenching by protic impurities.

-

Temperature Control: The lithiation step is highly exothermic and is typically carried out at low temperatures (-78 °C) to control the reaction rate, prevent side reactions, and ensure the stability of the lithiated intermediate.

-

Formylating Agent: Anhydrous N,N-dimethylformamide (DMF) is the most commonly used electrophile to introduce the formyl group. The reaction proceeds via nucleophilic attack of the aryllithium species on the carbonyl carbon of DMF.

Visualizing the Workflow: Directed Ortho-Lithiation

Caption: Workflow for the synthesis of this compound via directed ortho-lithiation.

Experimental Protocol: Directed Ortho-Lithiation

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |

| 1,3-Difluoro-2-methylbenzene | 128.13 | 1.104 | 50 | 6.41 g (5.8 mL) |

| Anhydrous Tetrahydrofuran (THF) | - | - | - | 100 mL |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | - | 55 | 22 mL |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 60 | 4.39 g (4.65 mL) |

| Saturated Aqueous NH4Cl | - | - | - | 50 mL |

| Diethyl Ether | - | - | - | 150 mL |

| Anhydrous Magnesium Sulfate | - | - | - | As needed |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-difluoro-2-methylbenzene (50 mmol) and anhydrous THF (100 mL).

-